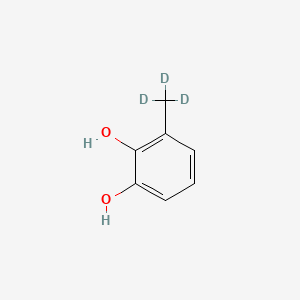

3-Methylcatechol-d3

Cat. No. B563642

Key on ui cas rn:

1189946-33-5

M. Wt: 127.157

InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1600 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The effluent crackate vapor is separated from particulate solids in a cyclone separator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solids containing coke deposits

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heated air and superheated steam

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the lower end of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is withdrawn from the top of the slow bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The typical product slate that is obtained if secondary reactions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased process severity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1600 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The effluent crackate vapor is separated from particulate solids in a cyclone separator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solids containing coke deposits

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heated air and superheated steam

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the lower end of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is withdrawn from the top of the slow bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The typical product slate that is obtained if secondary reactions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased process severity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1600 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The effluent crackate vapor is separated from particulate solids in a cyclone separator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solids containing coke deposits

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heated air and superheated steam

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the lower end of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is withdrawn from the top of the slow bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The typical product slate that is obtained if secondary reactions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased process severity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04409416

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

1600 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The effluent crackate vapor is separated from particulate solids in a cyclone separator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solids containing coke deposits

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heated air and superheated steam

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into the lower end of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is withdrawn from the top of the slow bed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The typical product slate that is obtained if secondary reactions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increased process severity

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(O)C(O)=CC=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |